REACTION_SMILES
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[Br:7][CH2:8][CH2:9][CH2:10][Br:11].[C:1](=[O:2])([O-:3])[O-:4].[CH3:19][C:20]([CH2:21][CH3:22])=[O:23].[K+:5].[K+:6].[SH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[Br:7][CH2:8][CH2:9][CH2:10][S:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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Type
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product
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Smiles
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BrCCCSc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |